双嘧达莫杂质B
描述
Dipyridamole impurity B is an impurity standard of Dipyridamole . Dipyridamole is a medication with antiplatelet and vasodilator properties, commonly used in combination with other drugs for the prevention of blood clots following cardiac valve replacement surgery and to reduce the risk of stroke in certain individuals .
Synthesis Analysis
The chemical name for Dipyridamole impurity B is 2,2’,2",2’‘’,2’‘’‘,2’‘’‘’-[[8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol . The synthesis of Dipyridamole impurity B is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of Dipyridamole impurity B can be represented by the SMILES string: OCCN(CCO)C1=NC2=C(N3CCCCC3)N=C(N(CCO)CCO)N=C2C(N(CCO)CCO)=N1 .Physical and Chemical Properties Analysis
Dipyridamole impurity B has a molecular weight of 504.63 . The melting point is 165-166 °C (lit.) . More detailed physical and chemical properties were not found in the search results.科学研究应用
稳定性测试
该杂质用于稳定性测试,以监测双嘧达莫随时间的降解。 杂质B的存在可以表明药物在各种条件下的分解,这对于确定产品的保质期至关重要 {svg_1}.
药代动力学研究
在药代动力学研究中,可以测量双嘧达莫杂质B以了解双嘧达莫的代谢和排泄。 这有助于了解药物如何与机体相互作用,并优化剂量方案 {svg_2}.
药物赋形剂相容性
药物赋形剂相容性研究涉及研究双嘧达莫与制剂中其他物质之间的相互作用This compound可能由于与赋形剂(如酒石酸)发生反应而形成,从而影响药物的稳定性和释放 {svg_3}.
制剂开发
在开发新的制剂过程中,识别和定量This compound至关重要。 这有助于改进工艺,最大程度地减少杂质,并确保最终产品的高质量 {svg_4}.
监管合规
监管机构要求识别和控制杂质This compound就是一种必须监测的杂质,以符合ICH和FDA等国际标准 {svg_5}.
分析方法开发
开发检测This compound的分析方法对于制药行业至关重要。 这些方法用于确保杂质含量在可接受范围内 {svg_6}.
药物相互作用研究
研究This compound还可以提供有关潜在药物相互作用的见解。 了解双嘧达莫如何与其他药物相互作用可以导致更安全、更有效的药物治疗方案 {svg_7}.
作用机制
Target of Action
Dipyridamole impurity B, also known as 2,2’,2’‘,2’‘’‘,2’‘’‘’‘,2’‘’‘’‘’ [8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol , is a derivative of Dipyridamole. Dipyridamole is known to inhibit both adenosine deaminase and phosphodiesterase . These enzymes are the primary targets of Dipyridamole and likely of its impurities as well.
Mode of Action
The interaction of Dipyridamole with its targets leads to the prevention of the degradation of cAMP, an inhibitor of platelet function . This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity . It’s plausible that Dipyridamole impurity B may have a similar mode of action, but specific studies on this impurity are needed to confirm this.
Biochemical Pathways
Dipyridamole affects the biochemical pathways related to platelet function and blood clotting. By inhibiting the degradation of cAMP, it impacts the signaling pathways that regulate these processes
Pharmacokinetics
Dipyridamole itself has a bioavailability of 37-66% , is almost completely bound to plasma proteins, and is metabolized in the liver . The pharmacokinetics of Dipyridamole impurity B may be influenced by these factors, but specific studies are needed to confirm this.
Result of Action
Dipyridamole itself inhibits platelet aggregation and causes vasodilation . It’s plausible that Dipyridamole impurity B may have similar effects, but specific studies are needed to confirm this.
Action Environment
The action of Dipyridamole impurity B may be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes could potentially affect its stability and efficacy . .
安全和危害
生化分析
Biochemical Properties
Dipyridamole Impurity B, like its parent compound Dipyridamole, may interact with various enzymes and proteins. Dipyridamole is known to inhibit phosphodiesterase, leading to an increase in intracellular cAMP and cGMP . It also inhibits the reuptake of adenosine by erythrocytes, enhancing plasma levels of this vasodilator and platelet inhibitory nucleoside
Cellular Effects
The cellular effects of Dipyridamole Impurity B are not well-studied. Dipyridamole, the parent compound, is known to have significant effects on cells. It inhibits platelet aggregation by increasing intracellular levels of cAMP and cGMP . It also enhances the levels of adenosine, a potent inhibitor of platelet aggregation
Molecular Mechanism
The molecular mechanism of action of Dipyridamole Impurity B is not well-established. Dipyridamole, the parent compound, inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function . This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity
Temporal Effects in Laboratory Settings
A study has reported that a stress mixture of Dipyridamole and tartaric acid, which includes Dipyridamole Impurity B, was stable for more than one year
Dosage Effects in Animal Models
There is evidence of potential synergy between Dipyridamole and statins in rat models, resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infarct size
Metabolic Pathways
Dipyridamole, the parent compound, is known to inhibit phosphodiesterase, affecting the metabolic pathways of cAMP and cGMP
Transport and Distribution
Dipyridamole, the parent compound, is known to inhibit the reuptake of adenosine by erythrocytes, affecting its distribution
属性
IUPAC Name |
2-[[2,6-bis[bis(2-hydroxyethyl)amino]-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N8O6/c32-12-6-29(7-13-33)21-19-18(24-23(27-21)31(10-16-36)11-17-37)20(28-4-2-1-3-5-28)26-22(25-19)30(8-14-34)9-15-35/h32-37H,1-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAFWTHGUALHRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168643 | |
Record name | RA-136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16908-47-7 | |
Record name | RA-136 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016908477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RA-136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RA-136 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP11YEX8WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。